molecular formula C18H18F3N3O2 B2409443 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 932997-83-6

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2409443
CAS No.: 932997-83-6
M. Wt: 365.356
InChI Key: ZGHXBWCUPUWWTR-UHFFFAOYSA-N
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Description

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound known for its diverse chemical properties and wide range of applications. This compound features a cinnoline-based structure, augmented by functional groups that bestow unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide generally involves multiple steps:

  • Formation of 6-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline: This step typically begins with a cyclization reaction of suitable precursors under acidic or basic conditions.

  • Acetylation: Introducing the acetamide moiety to the cinnoline core, usually through an acetylation reaction.

Each step requires careful control of temperature, solvents, and reaction times to achieve high yield and purity.

Industrial Production Methods

For large-scale industrial production, optimization of these reactions is crucial. Processes often involve the use of continuous flow reactors to maintain consistent reaction conditions, improve efficiency, and reduce waste. Solvent recovery and recycling are also key to making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the 6-methyl group, yielding various oxidized derivatives.

  • Reduction: The cinnoline core allows for selective reduction reactions, producing dihydro or tetrahydro derivatives.

  • Substitution: The trifluoromethyl group can engage in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

  • Substitution: Reactions often employ strong nucleophiles or electrophiles depending on the desired substitution pattern.

Major Products

Scientific Research Applications

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide finds applications across various fields:

  • Chemistry: Used as a building block for synthesizing other complex molecules.

  • Biology: Its unique structure makes it a candidate for probing biological pathways and molecular interactions.

  • Industry: Used in the synthesis of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

Molecular Targets and Pathways

The compound's effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors. Its acetamide and trifluoromethyl groups play critical roles in binding to these targets, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

  • N-(3-(trifluoromethyl)phenyl)acetamide

  • 6-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline

Highlighting Uniqueness

Compared to these similar compounds, 2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide stands out due to its combined structural elements, which enhance its reactivity and biological activity, making it particularly valuable in scientific research and industrial applications.

Properties

IUPAC Name

2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c1-11-5-6-15-12(7-11)8-17(26)24(23-15)10-16(25)22-14-4-2-3-13(9-14)18(19,20)21/h2-4,8-9,11H,5-7,10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHXBWCUPUWWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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